What is rac 1,2-Bis-palmitol-3-chloropropanediol-d5?
What is rac 1,2-Bis-palmitol-3-chloropropanediol-d5?
An In-Depth Technical Guide to rac 1,2-Bis-palmitol-3-chloropropanediol-d5: The Gold Standard for 3-MCPD Ester Analysis
Executive Summary
The quantification of food processing contaminants requires methodologies that are not only sensitive but also exceptionally accurate and precise. Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD) represent a significant class of such contaminants, commonly formed during the high-temperature refining of edible oils and fats. Their potential health risks necessitate robust analytical methods for monitoring and regulation. This guide provides a comprehensive overview of rac 1,2-Bis-palmitol-3-chloropropanediol-d5, a deuterium-labeled internal standard, and elucidates its critical role in the definitive analysis of 3-MCPD esters. We will explore the foundational principles of isotope dilution mass spectrometry, the physicochemical properties of this standard, and a detailed protocol for its application, providing researchers and analytical scientists with the expertise to implement this gold-standard approach.
Part 1: The Analytical Challenge of 3-MCPD Esters in Foods
3-MCPD esters are process-induced chemical contaminants formed from the reaction between lipids, a chlorine source, and heat.[1][2] They are particularly prevalent in refined vegetable oils, margarines, and a variety of processed foods.[1][3] The toxicological profile of free 3-MCPD has raised health concerns, and evidence suggests that 3-MCPD esters are hydrolyzed to the free form in the human body, leading to similar concerns over exposure.
The analytical challenge in quantifying these esters is multifaceted:
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Complex Matrix: Edible oils and fat-based foods are incredibly complex matrices that can interfere with analytical signals, causing suppression or enhancement.[4][5]
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Structural Diversity: 3-MCPD can be esterified with a wide variety of fatty acids at the sn-1 and sn-2 positions, resulting in a large number of different analyte species.
-
Analytical Variability: Sample preparation for these complex matrices often involves multiple steps, including extraction, hydrolysis, and derivatization, each introducing potential for analyte loss and variability.[6][7]
Accurate risk assessment and regulatory compliance depend on overcoming these challenges. This necessitates an analytical approach that can correct for matrix effects and procedural inconsistencies, which is precisely the role fulfilled by a stable isotope-labeled internal standard.
Part 2: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
For achieving the highest levels of accuracy and precision in quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) is the universally recognized gold standard.[4] The technique's power lies in the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).
A known quantity of the SIL internal standard, in this case, rac 1,2-Bis-palmitol-3-chloropropanediol-d5, is added to a sample at the very beginning of the analytical process.[4] Because the SIL standard is chemically and physically almost identical to the target analyte (the native 3-MCPD esters), it behaves identically during every subsequent step: extraction, cleanup, derivatization, and chromatographic separation.[4][6][8]
The key difference is its mass. The five deuterium atoms make the internal standard 5 Daltons heavier than its native counterpart. A mass spectrometer can easily distinguish between the analyte and the internal standard based on their different mass-to-charge (m/z) ratios.[4] Any analyte loss or signal fluctuation during the procedure will affect both the native analyte and the deuterated standard equally. Therefore, the ratio of their instrument responses remains constant. By measuring this ratio, one can precisely calculate the concentration of the native analyte in the original sample, effectively nullifying variations from sample preparation and matrix effects.[4][9]
Part 3: Physicochemical Profile of rac 1,2-Bis-palmitol-3-chloropropanediol-d5
rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is the deuterated analogue of 1,2-dipalmitoyl-3-chloropropanediol, a common 3-MCPD diester found in contaminated oils.[10][11] The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, providing a distinct mass shift for MS detection without significantly altering its chemical properties.[12][13]
| Property | Value | Source(s) |
| Chemical Name | rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | [11] |
| Synonyms | 3-MCPD-1,2-dipalmitoyl Ester-d5 | [11][14] |
| CAS Number | 1185057-55-9 | [15][16] |
| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [16][17] |
| Molecular Weight | ~592.39 g/mol | [15][16] |
| Appearance | White to Pale Yellow Solid | [11][18] |
| Melting Point | 62-64 °C | [14][18] |
| Solubility | Chloroform, Dichloromethane | [14][18] |
| Storage | -20°C Freezer, Under Inert Atmosphere | [14][18] |
Part 4: Application in the Analysis of 3-MCPD Esters in Edible Oils
The most established methods for 3-MCPD ester analysis are indirect approaches that measure the total amount of bound 3-MCPD after conversion to its free form.[7][19] The following protocol outlines a validated indirect method using alkaline-catalyzed transesterification followed by GC-MS analysis.
Experimental Protocol: Quantification of 3-MCPD Esters
1. Sample Preparation and Internal Standard Spiking
-
Rationale: This initial step is critical. The internal standard must be added before any extraction or reaction to account for all subsequent procedural variations and potential analyte loss.
-
Procedure:
-
Homogenize the oil or fat sample.
-
Weigh approximately 100 mg of the sample into a screw-cap test tube.
-
Add a precise volume of a known concentration of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 solution (e.g., in toluene).
-
Vortex briefly to ensure thorough mixing.
-
2. Alkaline-Catalyzed Transesterification
-
Rationale: A strong base is used to cleave the fatty acid esters from the glycerol backbone, releasing free 3-MCPD (from the analyte) and 3-MCPD-d5 (from the internal standard). This conversion is essential for subsequent derivatization and GC analysis.
-
Procedure:
-
Add 2 mL of a sodium methoxide solution in methanol (e.g., 0.5 M).
-
Seal the tube tightly and vortex vigorously for 1 minute.
-
Incubate at a controlled temperature (e.g., 40°C) for 30 minutes to ensure complete reaction.
-
3. Neutralization and Extraction
-
Rationale: The reaction is stopped by neutralization. A liquid-liquid extraction is then performed to separate the relatively polar 3-MCPD/3-MCPD-d5 from the nonpolar fatty acid methyl esters (FAMEs) and residual lipids.
-
Procedure:
-
Add an acidic solution (e.g., sulfuric acid in methanol) to neutralize the base.
-
Add 2 mL of a salt solution (e.g., 20% ammonium sulfate) to facilitate phase separation.[3]
-
Add 2 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.
-
Carefully collect the lower aqueous/methanolic layer containing the 3-MCPD and 3-MCPD-d5. Discard the upper hexane layer containing FAMEs.
-
Repeat the hexane wash to ensure complete removal of lipidic interferences.
-
4. Derivatization with Phenylboronic Acid (PBA)
-
Rationale: Free 3-MCPD is too polar and not volatile enough for direct GC analysis. Derivatization with PBA creates a more volatile and thermally stable cyclic ester, which is ideal for GC-MS.[7][19]
-
Procedure:
5. GC-MS Analysis
-
Rationale: The final extract is injected into the GC-MS. The gas chromatograph separates the PBA derivative from any remaining matrix components, and the mass spectrometer detects and quantifies the characteristic ions of the native analyte and the d5-labeled internal standard.
-
Procedure:
-
Transfer the final hexane layer to a GC vial.
-
Inject 1 µL into the GC-MS system operating in Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for the 3-MCPD-PBA derivative and the 3-MCPD-d5-PBA derivative.
-
Part 5: Data Analysis and Quality Control
The quantification is based on the calibration curve generated from standards containing known concentrations of the native analyte and a constant concentration of the internal standard.
-
Calibration Curve: A series of calibration standards are prepared and subjected to the same procedure as the samples. A curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte.
-
Sample Quantification: The peak area ratio for the unknown sample is measured. Its concentration is then determined by interpolating this ratio on the calibration curve.[4]
-
Self-Validating System: The use of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 makes the protocol inherently self-validating. A consistent and high recovery of the internal standard across a batch of samples provides confidence that the extraction and analysis were successful. Any significant deviation in the internal standard's response in a particular sample would flag a potential issue with that specific sample (e.g., a matrix effect not fully compensated for or a preparation error), allowing for its re-analysis.
Part 6: Conclusion
rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is an indispensable tool in modern food safety analysis. Its near-identical chemical behavior to native 3-MCPD esters allows it to serve as the ideal internal standard within an isotope dilution mass spectrometry framework.[5][8] By effectively compensating for variations in sample preparation and matrix-induced signal fluctuations, it enables laboratories to achieve the high levels of accuracy, precision, and robustness required for regulatory monitoring and consumer protection. The methodologies described herein, grounded in the principles of IDMS and employing this high-purity deuterated standard, represent the authoritative approach for the reliable quantification of 3-MCPD esters in complex food matrices.
References
- Benchchem. (n.d.). Protocol for Using Deuterated Standards in Mass Spectrometry.
- FEDIOL. (2024, April 10). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision.
- International Journal of Research and Development in Pharmacy and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- MedchemExpress.com. (n.d.). (Rac)-1,2-Bis-palmitol-3-chloropropanediol-d 5.
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- Wenzl, T., Samaras, V., Giri, A., Buttinger, G., Karasek, L., & Zelinkova, Z. (2015). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in various food matrices. JRC Publications Repository.
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MacMahon, S., Begley, T. H., & Diachenko, G. W. (2013). Development of an analytical method for the simultaneous analysis of MCPD esters and glycidyl esters in oil-based foodstuffs. Food Additives & Contaminants: Part A, 30(12), 2081-2092. Retrieved from [Link]
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PubChem. (n.d.). rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5. Retrieved from [Link]
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- Cambridge Bioscience. (n.d.). (Rac)-1,2-Bis-palmitol-3-chloropropanediol-d5.
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- Velisek, J., Davidek, J., Davidek, T., & Devaud, S. (2004). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179.
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Ooi, T. L., & Tang, T. K. (2021). A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production. Molecules, 26(16), 4897. Retrieved from [Link]
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